molecular formula C11H14ClN3O B7970600 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B7970600
M. Wt: 239.70 g/mol
InChI Key: RTMJNPRMHBARTO-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative characterized by a 4-methoxyphenyl group at position 4, a methyl group at position 3, and an amine group at position 5 of the pyrazole ring, with a hydrochloride counterion (CAS: 91259-04-0) . Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and biological activity .

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-7-10(11(12)14-13-7)8-3-5-9(15-2)6-4-8;/h3-6H,1-2H3,(H3,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMJNPRMHBARTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

In a representative procedure, 4-methoxyphenylhydrazine hydrochloride (1 mmol) is combined with ethyl acetoacetate (1.2 mmol) in dimethyl sulfoxide (DMSO) with Pd(dba)₂ (0.5 equiv.) as a catalyst. The mixture is irradiated in a microwave reactor at 100°C for 5–10 minutes under 50 W power. This method achieves cyclization efficiently, with yields exceeding 85% due to enhanced reaction kinetics.

Key Parameters:

  • Catalyst : Pd(dba)₂ improves regioselectivity for the 1,5-diamine structure.

  • Solvent : Polar aprotic solvents like DMSO favor rapid dielectric heating.

  • Temperature : Controlled microwave heating minimizes side reactions.

Classical Condensation with β-Keto Esters

Traditional condensation remains a cornerstone for pyrazole synthesis. A method reported in ARKIVOC involves reacting 4-methoxyphenylhydrazine with methyl 3-aminocrotonate in refluxing ethanol.

Stepwise Mechanism

  • Hydrazine Activation : 4-Methoxyphenylhydrazine reacts with the β-keto ester’s carbonyl group, forming a hydrazone intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the amine group generates the pyrazole ring.

  • Acidification : The free base is treated with HCl gas in ethyl acetate to yield the hydrochloride salt.

Yield and Purity:

  • Free Base Yield : 78–84% after recrystallization.

  • Hydrochloride Formation : Near-quantitative conversion (98%).

Reductive Amination of Nitropyrazole Intermediates

Introducing the amine group via nitro reduction is a viable pathway. A PMC study describes the synthesis of analogous pyrazoles using SnCl₂·2H₂O in hydrochloric acid.

Procedure Overview

  • Nitro Group Introduction : 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-nitro is prepared via nitration of the parent pyrazole.

  • Reduction : The nitro intermediate is reduced with SnCl₂ in HCl/ethanol (1:1) at 60°C for 4 hours .

  • Salt Formation : The amine is precipitated as the hydrochloride salt using concentrated HCl.

Advantages:

  • Selectivity : SnCl₂ selectively reduces nitro groups without affecting methoxy substituents.

  • Scalability : Suitable for multi-gram synthesis (tested up to 50 g).

One-Pot Multicomponent Reactions

Sodium acetate-catalyzed multicomponent reactions offer streamlined synthesis. A protocol from RSC Advances combines 4-methoxyphenylhydrazine , acetylacetone , and ammonium acetate in ethanol at room temperature.

Reaction Dynamics

  • Ammonium Acetate Role : Acts as a dual base and ammonia source, enabling in situ amine incorporation.

  • Solvent Optimization : Ethanol (70% v/v) balances solubility and reaction rate.

Performance Metrics:

ConditionYield (%)Purity (%)
Room Temperature9299
Reflux8897

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase methods enable rapid library generation. A PMC protocol immobilizes Wang resin-bound β-keto esters for stepwise pyrazole assembly.

Steps:

  • Resin Functionalization : Load β-keto esters onto Wang resin via ester linkages.

  • Hydrazine Coupling : Treat with 4-methoxyphenylhydrazine in DMF.

  • Cleavage and Salt Formation : Release the free base with TFA/H₂O, then add HCl.

Advantages:

  • Purity : >95% due to resin-based purification.

  • Throughput : 50+ derivatives synthesized in parallel.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Efficiency
Microwave85–9010 minModerateHigh
Classical75–846–8 hrsHighLow
Reductive Amination70–784–6 hrsHighModerate
Multicomponent88–922–3 hrsHighLow
Solid-Phase90–9524 hrsLowHigh

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, while nitration can introduce a nitro group to the aromatic ring.

Scientific Research Applications

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Methoxy vs. Methyl/Chloro Groups : The 4-methoxyphenyl substituent in the target compound may enhance solubility compared to lipophilic analogs like 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride . Chlorophenyl derivatives (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) exhibit herbicidal activity but lower selectivity .
  • Hydrochloride Salt : The hydrochloride form improves crystallinity and stability, as seen in pharmaceutical impurities (e.g., paroxetine-related compounds) .

Biological Activity :

  • Pyrazole derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) often show enhanced herbicidal or antimicrobial activity . However, the target compound’s methoxy group, an electron-donating substituent, may prioritize metabolic stability over potency .
  • 5-Acyloxypyrazoles demonstrate antibacterial properties, suggesting that modifications at position 5 could unlock new functionalities for the target compound .

Synthetic Pathways: Many analogs are synthesized via condensation reactions between substituted aldehydes and hydrazine derivatives (e.g., malononitrile, cyanoacetamide) . The target compound likely follows similar routes, with hydrochloride formation occurring in the final step .

Biological Activity

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structural characteristics, including a methoxyphenyl substituent and a methyl group on the pyrazole ring, contribute to its pharmacological potential.

  • Molecular Formula : C₁₁H₁₄ClN₃O
  • Molecular Weight : 239.70 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various therapeutic areas:

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of pyrazole compounds can inhibit a range of bacterial strains. For example, derivatives similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects, with research indicating that it may inhibit key enzymes involved in inflammatory processes. Molecular docking studies have explored its binding affinity to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
  • Anticancer Potential :
    • Recent findings suggest that pyrazole derivatives can exhibit anticancer activity against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

A comparative study on the antimicrobial efficacy of various pyrazole derivatives highlighted that this compound showed a minimum inhibitory concentration (MIC) against specific bacterial strains, including:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results underscore its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Studies

In vitro assays demonstrated that the compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The following table summarizes the effects observed:

TreatmentNitric Oxide Production (µM)
Control25
LPS50
LPS + Compound (10 µM)15

This reduction suggests that this compound could be beneficial in treating inflammatory diseases .

Anticancer Activity

The anticancer properties were evaluated using various cell lines, revealing notable cytotoxic effects. The following table illustrates the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HeLa12
MDA-MB-23115
HepG220

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, demonstrating its potential as an anticancer therapeutic .

Case Studies

Several case studies have documented the successful application of pyrazole derivatives in clinical settings:

  • Case Study on Inflammatory Diseases :
    A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of a pyrazole derivative similar to our compound. Results indicated significant improvement in joint inflammation and pain relief compared to placebo controls.
  • Oncology Trials :
    Early-phase trials using pyrazole-based compounds for treating breast cancer showed promising results, with patients experiencing reduced tumor size and improved quality of life metrics.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves bond angles (e.g., α = 79.906° in triclinic crystals) and confirms substitution patterns on the pyrazole ring .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers by analyzing coupling constants (e.g., J = 2.1 Hz for meta-substituted methoxy groups) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 375.36 for C₂₀H₁₄FN₅O₂) and fragmentation pathways .

How can contradictions in biological activity data be systematically addressed?

Advanced Research Question
Discrepancies in antibacterial or anticancer assays often arise from:

  • Cellular permeability : LogP values >3.5 (calculated via ChemDraw) correlate with improved membrane penetration but may reduce solubility.
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify rapid degradation pathways, guiding structural modifications (e.g., fluorination at C4 to block oxidative metabolism) .
  • Target selectivity : Kinase profiling (e.g., against hCA I/II isoenzymes) clarifies off-target effects; pA₂ values <6 indicate weak antagonism .

What methodologies validate the stability of this compound under storage?

Basic Research Question

  • Accelerated stability studies : Exposure to 40°C/75% RH for 6 months with HPLC monitoring detects degradation products (e.g., demethylation at the methoxy group) .
  • Photostability : ICH Q1B guidelines recommend UV irradiation (1.2 million lux·hr) to assess light sensitivity; amber glass vials reduce decomposition .

How do substituent modifications at the pyrazole C3/C5 positions affect pharmacological profiles?

Advanced Research Question

  • C3 methylation : Enhances metabolic stability but reduces hydrogen-bonding capacity, lowering affinity for polar targets (e.g., bacterial DHFR) .
  • C5 amine functionalization : Conversion to thiourea derivatives (via reaction with NH₄SCN) improves antibacterial activity (MIC = 8 µg/mL against S. aureus) .
  • 4-Methoxyphenyl vs. halogenated analogs : Fluorine substitution increases logD (by ~0.5 units) and enhances blood-brain barrier penetration in CNS-targeted analogs .

What experimental strategies mitigate scalability challenges in multi-step syntheses?

Advanced Research Question

  • Flow chemistry : Continuous processing minimizes intermediate isolation (e.g., in situ acylation reduces purification steps by 40%) .
  • Catalyst recycling : Immobilized Pd/C (10% w/w) in Suzuki couplings achieves >90% yield over 5 cycles, reducing costs .

How are structure-activity relationships (SARs) quantified for pyrazole-based anticancer agents?

Advanced Research Question

  • 3D-QSAR models : CoMFA/CoMSIA analyses correlate steric/electronic descriptors (e.g., ESP charges) with IC₅₀ values in MDA-MB-231 cells (R² >0.8) .
  • Free-energy perturbation (FEP) : Predicts binding ΔG changes (±0.5 kcal/mol accuracy) for substituent variations at the 4-methoxyphenyl group .

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